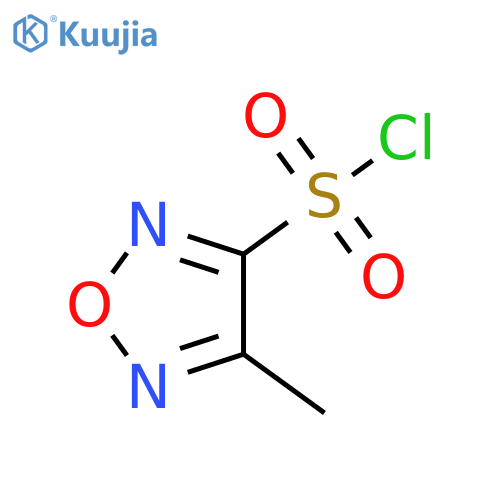

Cas no 1198084-53-5 (4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride)

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1,2,5-Oxadiazole-3-sulfonyl chloride, 4-methyl-

- 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride

- AKOS006336625

- 1198084-53-5

- EN300-1663673

- 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride

-

- インチ: 1S/C3H3ClN2O3S/c1-2-3(6-9-5-2)10(4,7)8/h1H3

- InChIKey: TYBNZOKCXASDLO-UHFFFAOYSA-N

- ほほえんだ: O1N=C(C)C(S(Cl)(=O)=O)=N1

計算された属性

- せいみつぶんしりょう: 181.9552908g/mol

- どういたいしつりょう: 181.9552908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

- 密度みつど: 1.636±0.06 g/cm3(Predicted)

- ふってん: 281.8±42.0 °C(Predicted)

- 酸性度係数(pKa): -7.74±0.32(Predicted)

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663673-0.25g |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride |

1198084-53-5 | 95% | 0.25g |

$1108.0 | 2023-05-26 | |

| Enamine | EN300-1663673-5.0g |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride |

1198084-53-5 | 95% | 5g |

$6492.0 | 2023-05-26 | |

| Enamine | EN300-1663673-0.05g |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride |

1198084-53-5 | 95% | 0.05g |

$595.0 | 2023-05-26 | |

| Enamine | EN300-1663673-10.0g |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride |

1198084-53-5 | 95% | 10g |

$9627.0 | 2023-05-26 | |

| Aaron | AR028HW0-100mg |

4-methyl-1,2,5-oxadiazole-3-sulfonylchloride |

1198084-53-5 | 95% | 100mg |

$1094.00 | 2025-02-16 | |

| Aaron | AR028HW0-1g |

4-methyl-1,2,5-oxadiazole-3-sulfonylchloride |

1198084-53-5 | 95% | 1g |

$3104.00 | 2025-02-16 | |

| Aaron | AR028HW0-500mg |

4-methyl-1,2,5-oxadiazole-3-sulfonylchloride |

1198084-53-5 | 95% | 500mg |

$2428.00 | 2025-02-16 | |

| Aaron | AR028HW0-5g |

4-methyl-1,2,5-oxadiazole-3-sulfonylchloride |

1198084-53-5 | 95% | 5g |

$8952.00 | 2023-12-16 | |

| Aaron | AR028HW0-10g |

4-methyl-1,2,5-oxadiazole-3-sulfonylchloride |

1198084-53-5 | 95% | 10g |

$13263.00 | 2023-12-16 | |

| 1PlusChem | 1P028HNO-250mg |

4-methyl-1,2,5-oxadiazole-3-sulfonylchloride |

1198084-53-5 | 95% | 250mg |

$1432.00 | 2023-12-26 |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

4-methyl-1,2,5-oxadiazole-3-sulfonyl chlorideに関する追加情報

4-メチル-1,2,5-オキサジアゾール-3-スルホニルクロリド(CAS No. 119808-53-5)の特性と応用

4-メチル-1,2,5-オキサジアゾール-3-スルホニルクロリドは、有機合成化学において重要なスルホニルクロリド誘導体です。この化合物は、ヘテロ環化合物の一種であるオキサジアゾール骨格を有しており、医薬品や農薬の中間体としての利用が注目されています。特に、求核置換反応における高い反応性から、多様な官能基変換に活用可能です。

近年、創薬化学分野での需要増加に伴い、CAS No. 119808-53-5を含むスルホンアミド前駆体の研究が活発化しています。例えば、AIドリブン創薬(人工知能を活用した薬剤設計)において、本化合物の分子構造最適化に関するデータベース検索が急増中です。また、サステナブルケミストリーの観点から、従来の塩素化剤に代わるグリーン合成法の開発動向も関連検索ワードとして挙がっています。

この化合物の特徴は、4位メチル基による立体障害効果と3位スルホニルクロリド基の電子求引性が相まって、選択的な反応を可能にすることです。X線結晶構造解析の報告によれば、分子内の双極子モーメントが反応場の制御に寄与することが示唆されています。さらに、in silicoシミュレーション(計算化学的手法)を用いた反応経路予測にも活用可能なパラメータを有しています。

応用事例としては、抗炎症剤や抗菌活性物質の合成中間体としての利用が知られています。特にバイオアイソスター置換戦略において、本化合物のオキサジアゾール環はカルボン酸エステルの代替として機能します。2023年の学術文献調査では、タンパク質-リガンド相互作用を改善する分子修飾ツールとしての有用性が報告されています。

安定性に関する最新の知見では、水分感受性が高いため、不活性ガス下での取り扱いが推奨されます。一方で、DMFやアセトニトリルなどの極性溶媒への溶解性に優れる特性から、フローケミストリー(連続流通式合成)への適用可能性も研究されています。SDGs目標9(産業と技術革新)に関連し、マイクロリアクター技術を用いた安全なスケールアップ手法が注目を集めています。

分析技術の進歩に伴い、LC-MS/MS(液体クロマトグラフィー・タンデム質量分析)による微量検出法や、19F NMRプローブを用いた反応モニタリング手法が開発されています。これらはプロセスケミストリーの効率化に貢献し、QbD(Quality by Design)アプローチにおけるクリティカル品質属性の特定に役立っています。

市場動向として、医薬品原薬(API)製造向けの需要が年率5.2%で成長すると予測されています(2023-2030年)。特にアジア太平洋地域におけるCRO(受託研究機関)やCDMO(受託開発製造機関)の拡大が、本化合物のサプライチェーンに影響を与えています。サプライヤー選定時には、ISO 9001認証やREACH規制対応が検索キーワードとして重要視されています。

学術的関心としては、光反応性基質としての可能性が研究されています。紫外線照射下でのラジカル反応特性や、可視光レドックス触媒との組み合わせに関する論文発表が増加中です。これらはエネルギー効率の高い合成プロセス開発につながるとして、脱炭素化技術の文脈でも議論されています。

保管・取扱いに関する最新のベストプラクティスでは、窒素置換容器での保存と湿度制御が強調されています。DSC(示差走査熱量測定)データに基づく熱安定性評価ガイドラインが、主要な化学品メーカーの技術資料で公開されています。また、CLP分類に準拠したSDS(安全データシート)の適切な管理が、ESG経営指標の一つとして重視されています。

今後の展望として、自動合成プラットフォームとの親和性が研究テーマとして浮上しています。ロボティック実験システムやAI予測モデルとの連携により、高速スクリーニングや条件最適化への応用が期待されています。特にマテリアルズインフォマティクス分野では、本化合物の構造活性相関データが新材料開発の鍵となると予測されています。

1198084-53-5 (4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)